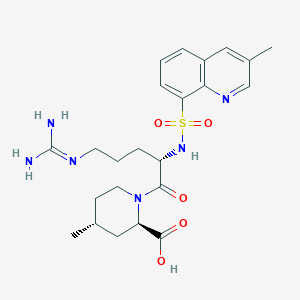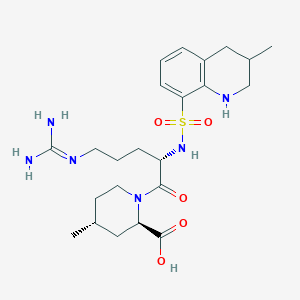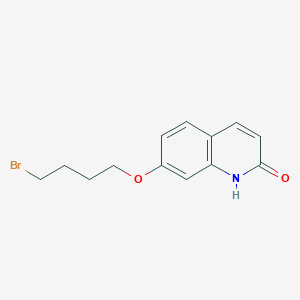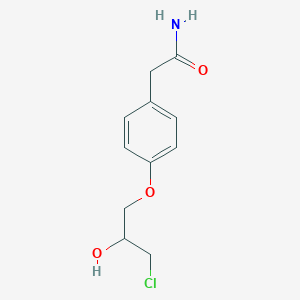
2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide
Descripción general
Descripción
“2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide” is a compound related to Atenolol . It has the molecular formula C11H14ClNO3 .
Synthesis Analysis
The synthesis of enantiopure intermediates of this compound from the corresponding racemic alcohol has been achieved through an enzymatic kinetic resolution approach . Candida antarctica lipase-A (CLEA) showed maximum enantioselectivity in the transesterification of the racemic alcohol using vinyl acetate as the acyl donor .Molecular Structure Analysis
The molecular structure of “2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide” is represented by the formula C11H14ClNO3 .Chemical Reactions Analysis
The compound undergoes various chemical reactions. For instance, N-alkylation of the (S)-alcohol with isopropylamine affords the (S)-atenolol, and the ®-acetate is chemically hydrolyzed to the corresponding alcohol and further converted to the ®-atenolol via N-alkylation of the ®-alcohol with isopropylamine .Aplicaciones Científicas De Investigación
1. Green Synthesis of Enantiopure Atenolol
- Application Summary : This compound is used as an intermediate in the green synthesis of enantiopure atenolol, a β1-blocker . The process involves an enzymatic kinetic resolution approach .
- Methods and Procedures : The enantiopure intermediates ®- and (S)-2-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide are synthesized from the corresponding racemic alcohol . Candida antarctica lipase-A (CLEA) is used for maximum enantioselectivity in the transesterification of the racemic alcohol using vinyl acetate as the acyl donor .
- Results and Outcomes : The reactions afforded the (S)-alcohol along with the ®-acetate, with 48.9% conversion (E = 210, eeP = 96.9% and eeS = 91.1%) .
2. Synthesis of Enantiopure (S)-Atenolol
- Application Summary : This compound is used in the synthesis of enantiopure (S)-Atenolol . The process involves the utilization of Lipase-Catalyzed Kinetic Resolution of a Key Intermediate .
- Methods and Procedures : The enantiopure building block ®-4-(3-chloro-2 hydroxypropoxy)benzeneacetamide is produced starting with a deprotonation of 2-(4-hydroxyphenyl)acetamide with sodium hydroxide . Lipase B from Candida antarctica (CALB) is used in the kinetic resolution of the racemic chlorohydrin 4-(3-chloro-2 hydroxypropoxy)benzeneacetamide .
- Results and Outcomes : The enantiopurity of the chlorohydrin building block remained unchanged upon subsequent amination to yield the final drug . The overall yield of (S)-atenolol was 9.9% .
Direcciones Futuras
The compound has been used in the synthesis of enantiopure atenolol, a β1-blocker . The use of ionic liquids to solve the solubility-related problems of the drug intermediates has made this process greener and more efficient compared to previously reported methods . This suggests potential future directions in the field of green chemistry and drug synthesis.
Propiedades
IUPAC Name |
2-[4-(3-chloro-2-hydroxypropoxy)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3/c12-6-9(14)7-16-10-3-1-8(2-4-10)5-11(13)15/h1-4,9,14H,5-7H2,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFMSHFNOSFLJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)N)OCC(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00341349 | |
| Record name | 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00341349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide | |
CAS RN |
115538-83-5 | |
| Record name | 4-(3-Chloro-2-hydroxypropoxy)benzeneacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115538-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115538835 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[4-(3-Chloro-2-hydroxypropoxy)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00341349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-(3-CHLORO-2-HYDROXYPROPOXY)PHENYL)ACETAMIDE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EK1PTE6GCT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



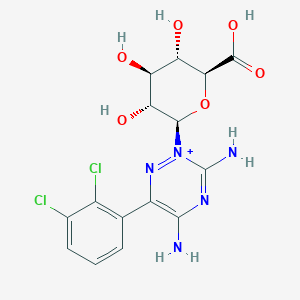
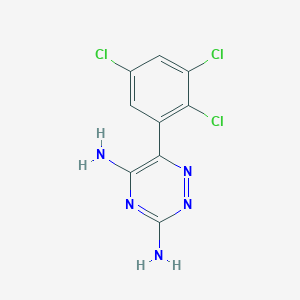

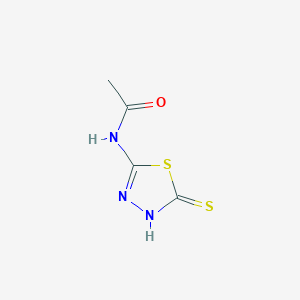
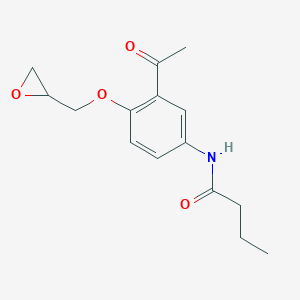
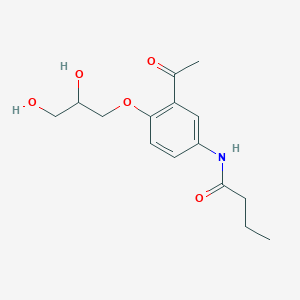
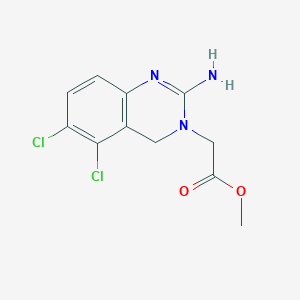
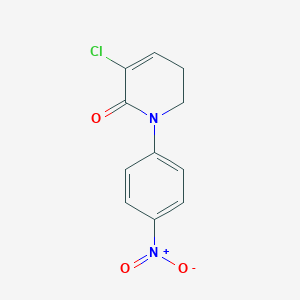
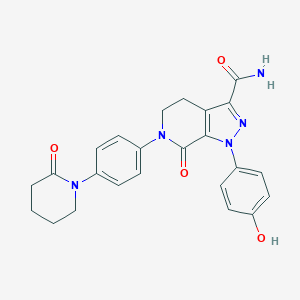
![ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B194352.png)
